![molecular formula C11H11NO B1330732 1-Ethyl-1H-indole-3-carbaldehyde CAS No. 58494-59-0](/img/structure/B1330732.png)
1-Ethyl-1H-indole-3-carbaldehyde
Overview
Description
1-Ethyl-1H-indole-3-carbaldehyde is a chemical compound with the CAS Number: 58494-59-0. It has a molecular weight of 173.21 . It is a solid substance at room temperature .
Synthesis Analysis
Indole derivatives, including 1-Ethyl-1H-indole-3-carbaldehyde, are important types of molecules and natural products that play a main role in cell biology . They are ideal precursors for the synthesis of active molecules . The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance .Molecular Structure Analysis
The linear formula of 1-Ethyl-1H-indole-3-carbaldehyde is C11 H11 N O .Chemical Reactions Analysis
1-Ethyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are used in multicomponent reactions (MCRs) which offer access to complex molecules .Physical And Chemical Properties Analysis
1-Ethyl-1H-indole-3-carbaldehyde is a solid substance at room temperature . It has a molecular weight of 173.21 .Scientific Research Applications
Synthesis of Biologically Active Compounds
1-Ethyl-1H-indole-3-carbaldehyde serves as a key intermediate in the synthesis of various biologically active compounds, including indole alkaloids. Its carbonyl group is reactive, facilitating C–C and C–N coupling reactions and reductions, making it a versatile precursor for creating diverse heterocyclic derivatives with potential biological activities .
Precursor for Multicomponent Reactions (MCRs)
This compound is an essential precursor in multicomponent reactions (MCRs), which are methods that allow the synthesis of complex molecules efficiently. MCRs involving 1-Ethyl-1H-indole-3-carbaldehyde can lead to the creation of pharmaceutically interesting scaffolds, contributing to the development of new drugs .
Pharmaceutical Applications
Indole derivatives, including those derived from 1-Ethyl-1H-indole-3-carbaldehyde, have been extensively studied for their pharmaceutical applications. They are known to exhibit a wide range of biological activities and are used in the treatment of various diseases, including cancer and microbial infections .
Plant Hormone Synthesis
Indole derivatives play a role in plant biology as well; for instance, indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants. The derivatives of indole, including those synthesized from 1-Ethyl-1H-indole-3-carbaldehyde, are significant due to their diverse biological applications in plant growth and development .
Mechanism of Action
Target of Action
1-Ethyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with various biological targets. Indole derivatives are important types of molecules that play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives . The carbonyl groups of these compounds can undergo C–C and C–N coupling reactions and reductions , which may contribute to their interaction with biological targets.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 1-Ethyl-1H-indole-3-carbaldehyde may have diverse effects at the molecular and cellular levels.
Future Directions
The recent applications of 1-Ethyl-1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . The investigation of novel methods of synthesis have attracted the attention of the chemical community .
properties
IUPAC Name |
1-ethylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-12-7-9(8-13)10-5-3-4-6-11(10)12/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJYZLQXRALDKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344738 | |
Record name | 1-Ethyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1H-indole-3-carbaldehyde | |
CAS RN |
58494-59-0 | |
Record name | 1-Ethyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-Ethyl-1H-indole-3-carbaldehyde interact with PLA2 and what are the potential downstream effects?
A1: The research paper suggests that 1-Ethyl-1H-indole-3-carbaldehyde might exhibit inhibitory activity against PLA2 based on virtual screening results. [] The study used molecular docking simulations to predict the binding affinity of various compounds from the ZINC database to PLA2. 1-Ethyl-1H-indole-3-carbaldehyde was among the top five compounds identified, displaying a binding energy of -9.53 kcal/mol. [] This suggests a potential interaction with the enzyme's active site, potentially hindering its activity.
Q2: What is the predicted impact of 1-Ethyl-1H-indole-3-carbaldehyde's structure on its potential anti-inflammatory activity?
A2: While the specific structural features responsible for 1-Ethyl-1H-indole-3-carbaldehyde's predicted interaction with PLA2 weren't explicitly explored in the research paper, the virtual screening approach suggests that its overall molecular structure contributes to its binding affinity. [] Further studies involving structural analogs of 1-Ethyl-1H-indole-3-carbaldehyde and in-depth analysis of the binding interactions would be crucial to delineate the precise structure-activity relationship. These studies could identify specific functional groups or structural motifs essential for PLA2 inhibition, enabling the design of more potent and selective anti-inflammatory agents.
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